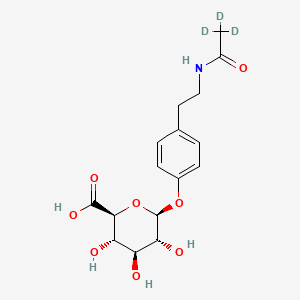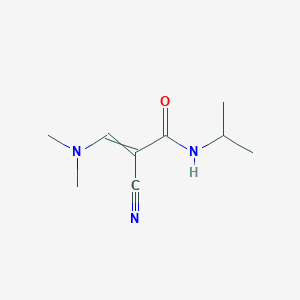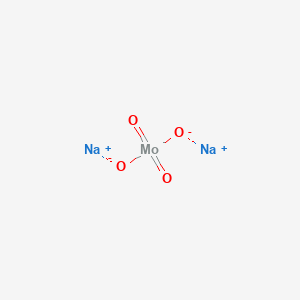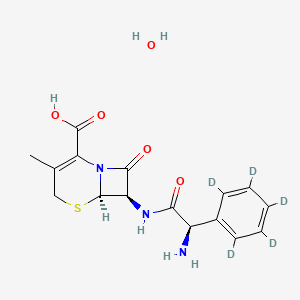
Uridine 5'-triphosphate dihydrate trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-triphosphate dihydrate trisodium salt is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a polyphosphate analogue of uridine and is involved in the synthesis of RNA, acting as an energy-rich precursor. The compound is also known for its role as a potent vasodilator and its ability to induce contractile responses in certain tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-triphosphate dihydrate trisodium salt typically involves the phosphorylation of uridine. This process can be achieved through enzymatic or chemical methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Uridine 5’-triphosphate dihydrate trisodium salt involves large-scale enzymatic synthesis. This method utilizes specific enzymes that catalyze the phosphorylation of uridine in a highly efficient manner. The process is optimized for high yield and purity, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-triphosphate dihydrate trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine diphosphate (UDP) and uridine monophosphate (UMP).
Reduction: Reduction reactions can convert the compound back to uridine.
Substitution: Nucleophilic substitution reactions can replace the phosphate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include uridine diphosphate (UDP), uridine monophosphate (UMP), and various substituted uridine derivatives .
Aplicaciones Científicas De Investigación
Uridine 5’-triphosphate dihydrate trisodium salt has a wide range of scientific research applications:
Chemistry: It is used as a substrate in the synthesis of RNA and other nucleic acids.
Biology: The compound plays a role in cell signaling and is involved in various physiological processes, including glycogen synthesis and protein glycosylation.
Medicine: It is studied for its potential therapeutic effects, including its role in nerve injury and regeneration.
Mecanismo De Acción
Uridine 5’-triphosphate dihydrate trisodium salt exerts its effects through its interaction with purinergic P2Y receptors. These receptors are G-protein-coupled receptors that mediate various cellular responses. The binding of the compound to these receptors triggers a cascade of intracellular signaling pathways, leading to physiological effects such as vasodilation and increased intracellular calcium levels .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-triphosphate (ATP): Another nucleotide triphosphate involved in energy transfer and cellular signaling.
Guanosine 5’-triphosphate (GTP): Plays a role in protein synthesis and signal transduction.
Cytidine 5’-triphosphate (CTP): Involved in lipid metabolism and RNA synthesis.
Uniqueness
Uridine 5’-triphosphate dihydrate trisodium salt is unique due to its specific role in RNA synthesis and its ability to act as a signaling molecule in the extracellular space. Its interaction with P2Y receptors distinguishes it from other nucleotide triphosphates, making it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
trisodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.3Na.2H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;2*1H2/q;3*+1;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYVKLDQLQZXKH-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2Na3O17P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)



![(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12430333.png)
![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)



![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
